molecular formula C7H6O4 B1355209 Methyl 5-formylfuran-2-carboxylate CAS No. 5904-71-2

Methyl 5-formylfuran-2-carboxylate

Cat. No.: B1355209
CAS No.: 5904-71-2
M. Wt: 154.12 g/mol
InChI Key: KDPOOUQFAUOHHX-UHFFFAOYSA-N
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Description

Methyl 5-formylfuran-2-carboxylate (FFCE, CAS 5904-71-2) is a furan-based derivative with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol . It features two functional groups: a formyl group at position 5 and a methyl ester at position 2 of the furan ring. This compound is synthesized via esterification of 5-formylfuran-2-carboxylic acid using trimethylsilyldiazomethane or through substitution reactions involving 5-(chloromethyl) derivatives . FFCE serves as a versatile building block in organic synthesis, particularly in oxidative transformations and hemiacetal intermediate formation . Commercial suppliers offer it in quantities ranging from 100 mg to 25 g, with prices scaling accordingly (e.g., 1 g: €175; 25 g: €1,906) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 5-formyl-2-furoate often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process utilizes a suitable catalyst and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group of Methyl 5-formylfuran-2-carboxylate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed in this reaction is 5-carboxy-2-furoic acid.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride. The major product of this reaction is 5-hydroxymethyl-2-furoate.

Substitution Reactions

The furan ring in this compound can undergo electrophilic substitution reactions such as halogenation or nitration under appropriate conditions with reagents like chlorine, bromine, or nitric acid. The major products are halogenated or nitrated derivatives of this compound.

Reaction Conditions

The reaction is typically carried out with a catalyst and under conditions that promote oxidation. Analysis of the reaction mixture using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can help identify the presence of intermediate compounds and track the progress of the reaction .

Intermediates

  • 5-Hydroxymethyl-2-methyl-furoate (HMMF) : This intermediate is formed during the initial oxidation of HMF .

  • 5-Formyl-2-methyl-furoate (FMF) : The aldehyde peaks of FMF can be observed in the IR spectra as the reaction progresses, indicating its formation as an intermediate .

Reaction Monitoring

  • IR Spectroscopy : Shows the presence of aldehyde peaks corresponding to FMF in the early stages of the reaction .

  • NMR Spectroscopy : Helps in identifying the characteristic peaks of the hydroxyl group, which overlap in HMF and HMMF. As the reaction proceeds, the peaks corresponding to the ester group of MFDC become more prominent, indicating the conversion of HMF and HMMF .

Detailed NMR Data of Intermediates

The 1H-NMR and 13C-NMR data for this compound are as follows :

  • 1H-NMR (400 MHz, CDCl3): δ 9.75 (s, 1H), 7.25 (d, J = 6.0 Hz, 2H), 3.95 (s, 3H)

  • 13C-NMR (101 MHz, CDCl3): δ 179.25, 158.65, 154.06, 147.83, 119.07, 118.92, 52.85

Side Reactions

During the oxidative esterification of HMF, side reactions can lead to the formation of humin-type byproducts. These side reactions are more pronounced when non-protected HMF is used .

Protection Strategies

To improve the selectivity and yield of the desired products, a protection strategy involving acetalization of the formyl group can be employed. For instance, using 1,3-propanediol (PDO) to protect the formyl group of HMF suppresses degradation and premature oxidation .

Selective Oxidation

Protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO) can suppress degradation and premature oxidation of HMF . A hydroxyapatite-supported Au catalyst can selectively oxidize HMF-acetal in a 10 wt% solution to FFCA-acetal in high yield .

Deprotection

Deprotection of FFCA-acetal by mineral acids affords FFCA and recovers nearly all PDO .

Scientific Research Applications

Synthesis and Derivatives

Methyl 5-formylfuran-2-carboxylate can be synthesized through various methods, including the oxidation of furan derivatives or through the use of specific catalysts. Its derivatives have been studied for enhanced biological activities and potential industrial applications.

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as:

  • Condensation Reactions: Formation of larger carbon frameworks.
  • Reduction Reactions: Conversion to alcohols or other functional groups.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity: Research has demonstrated that certain derivatives can inhibit cancer cell growth by disrupting cellular processes.

Material Science

This compound is also explored in material science for its potential use in:

  • Biodegradable Polymers: As a monomer for synthesizing biopolymers that are environmentally friendly.
  • Coatings and Adhesives: Due to its reactivity and ability to form stable bonds.

Comparative Analysis of Biological Activities

Compound NameBiological ActivityIC₅₀ Value (μM)Mechanism of Action
This compoundAntimicrobialVariesCell membrane disruption
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateAntimycobacterialVariesInterference with iron homeostasis
Methyl 5-hydroxymethylfuran-2-carboxylateAnticancerVariesMicrotubule destabilization

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed significant activity against various bacterial strains. The mechanism involved disruption of the bacterial cell membrane, leading to cell lysis.

Case Study 2: Anticancer Screening

Research investigating the anticancer effects of this compound found that certain derivatives induced apoptosis in cancer cells. The study highlighted the compound's ability to interfere with microtubule dynamics, crucial for cell division.

Mechanism of Action

Methyl 5-formylfuran-2-carboxylate exerts its effects primarily through its interaction with the enzyme formamidopyrimidine-DNA glycosylase (Fpg). This enzyme recognizes the compound as a lesion resulting from oxidative damage to DNA. Fpg then catalyzes the removal of the damaged base, facilitating DNA repair . The molecular targets and pathways involved in this process are crucial for maintaining genomic stability and preventing mutations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of FFCE are influenced by its functional groups. Below is a comparison with key analogs:

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
Methyl 5-formylfuran-2-carboxylate 5904-71-2 C₇H₆O₄ 154.12 Formyl, Ester Reference compound
5-Formylfuran-2-carboxylic acid 13529-17-4 C₆H₄O₄ 140.09 Formyl, Carboxylic acid Lacks methyl ester; higher acidity
Methyl 5-methylfuran-2-carboxylate 2527-96-0 C₇H₈O₃ 140.14 Methyl, Ester Methyl replaces formyl; reduced reactivity
Ethyl 5-formylfuran-2-carboxylate 22551-91-3 C₈H₈O₄ 168.15 Formyl, Ester (ethyl) Ethyl ester alters solubility/boiling point
Dimethyl furan-2,5-dicarboxylate 4282-32-0 C₈H₈O₆ 200.15 Two esters Dual ester groups; no formyl

Key Observations:

  • 5-Formylfuran-2-carboxylic acid (CAS 13529-17-4): The parent acid of FFCE exhibits higher polarity and acidity due to the free carboxylic acid group, making it suitable for ion-exchange reactions. However, it lacks the ester group, limiting its use in nucleophilic acyl substitutions .
  • Methyl 5-methylfuran-2-carboxylate (CAS 2527-96-0): Substitution of the formyl group with a methyl group reduces electrophilicity, making it less reactive in aldol condensations or oxidations compared to FFCE .

Biological Activity

Methyl 5-formylfuran-2-carboxylate (MFFC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and case studies from recent research.

MFFC is derived from furan, a heterocyclic organic compound, which has been recognized for its bioactive properties. The synthesis of MFFC often involves the oxidative esterification of 5-hydroxymethylfurfural (HMF) using various catalytic systems. Recent studies have demonstrated efficient synthesis routes, yielding high purity and selectivity for MFFC. For instance, using gold nanoparticles as catalysts has shown promising results in achieving high yields of MFFC from HMF under mild conditions .

Anticancer Activity

MFFC exhibits significant anticancer properties, particularly against various human cancer cell lines. Studies have reported its effectiveness in inhibiting the growth of HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial indicators of its potency.

Table 1: IC50 Values of MFFC Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa62.37
HepG2120.06
Vero124.46

These values indicate that MFFC is particularly effective against the HeLa cell line, suggesting a potential pathway for developing new anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, MFFC has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness as an antimicrobial agent.

Table 2: MIC Values of MFFC Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli250
Bacillus cereus500

The compound showed notable activity against Staphylococcus aureus and Bacillus cereus, indicating its potential use in treating bacterial infections .

The biological activity of MFFC can be attributed to its ability to interfere with cellular processes in cancer cells and bacteria. Research suggests that MFFC induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. In bacterial strains, it disrupts cell wall synthesis and metabolic functions, leading to cell death .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of MFFC on HeLa cells using the MTT assay, revealing significant dose-dependent inhibition of cell proliferation. The study concluded that the furan moiety plays a critical role in enhancing anticancer activity .
  • Antibacterial Properties : Another investigation focused on the antibacterial efficacy of MFFC against clinical isolates of Staphylococcus aureus. Results indicated that MFFC could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Q. Basic: What are the common synthetic routes for Methyl 5-formylfuran-2-carboxylate?

Methodological Answer:
Two primary routes are documented:

  • Esterification of 5-formylfuran-2-carboxylic acid : Reacting the carboxylic acid derivative with trimethylsilyldiazomethane under mild conditions to yield the methyl ester .
  • Oxidative esterification of 5-hydroxymethylfurfural (HMF) : Using γ-alumina-supported gold nanoparticles (Au/γ-Al₂O₃) with molecular oxygen (O₂) as an oxidant. This method involves sequential oxidation of the hydroxymethyl group to an aldehyde, forming this compound (FFCE) as an intermediate. Base additives (e.g., NaOH) can enhance selectivity (up to 72%) .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentKey ConditionsSelectivity/Yield
EsterificationTrimethylsilyldiazomethaneRoom temperatureNot reported
Oxidative esterificationAu/γ-Al₂O₃ + O₂Base (e.g., NaOH) added72% selectivity

Q. Basic: What are the molecular identifiers and physicochemical properties of this compound?

Methodological Answer:

  • Molecular Formula : C₇H₆O₄
  • CAS Number : 5904-71-2 .
  • IUPAC Name : this compound.
  • Key Synonyms : 5-Formyl-furan-2-carboxylic acid methyl ester; methyl 5-formyl-2-furoate .

Table 2: Key Reaction Steps in Enzymatic Oxidation ()

StepReactionConditions
1c5-(Dihydroxymethyl)furan-2-carbaldehyde + O₂ → FFCE + H₂O₂Oxidoreductase-mediated
1dFFCE + H₂O → 5-(Dihydroxymethyl)furan-2-carboxylate (spontaneous)Aqueous, pH 7

Q. Advanced: How do substituents influence FFCE’s reactivity in downstream applications?

Methodological Answer:

  • Aldehyde Group : The formyl moiety at position 5 enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). Compare with 5-hydroxymethylfuran-2-carbonitrile ( ), where the nitrile group directs reactivity toward reduction or substitution.
  • Ester Group : The methyl ester at position 2 can undergo hydrolysis to the carboxylic acid under acidic/basic conditions, enabling further functionalization .

Design Consideration : Substituent electronic effects (e.g., electron-withdrawing formyl vs. electron-donating methoxy) dictate regioselectivity in cross-coupling reactions.

Q. Basic: What safety protocols are recommended for handling FFCE?

Methodological Answer:

  • Toxicology : No comprehensive data exist for FFCE, but structurally similar furan derivatives may exhibit irritant or sensitizing properties. Assume acute toxicity and avoid inhalation/contact .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult SDS and medical professionals immediately .

Properties

IUPAC Name

methyl 5-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOOUQFAUOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484260
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5904-71-2
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylfuran-2-carboxylate
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Synthesis routes and methods

Procedure details

5-Formyl-2-furancarboxylic acid (5 g, 35.7 mmol) was dissolved in acetone (100 mL), and trimethylsilyl-diazomethane/2M hexane solution (23.2 mL, 46.4 mmol) was slowly added dropwise at room temperature. After stirring at room temperature for 10 minutes, the solvent was evaporated under reduced pressure to give 5-formyl-2-furancarboxylic acid methyl ester as a crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 5-formylfuran-2-carboxylate
Methyl 5-formylfuran-2-carboxylate
Methyl 5-formylfuran-2-carboxylate
Methyl 5-formylfuran-2-carboxylate
Methyl 5-formylfuran-2-carboxylate
Methyl 5-formylfuran-2-carboxylate

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